Magnesium dimetaphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

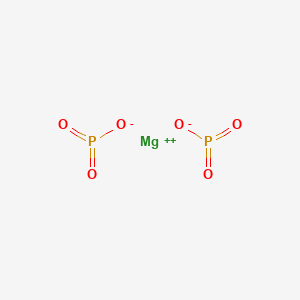

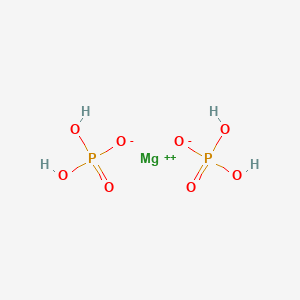

Magnesium dimetaphosphate is a useful research compound. Its molecular formula is MgO6P2 and its molecular weight is 182.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Orthopedic Applications : Magnesium-based bioceramics, including magnesium phosphates, are gaining popularity in orthopedic applications. They are involved in bone cements, scaffolds, and implant coatings due to their biological significance in enzymatic activation and cell growth (Nabiyouni et al., 2018).

Biological Systems and Proteins : Magnesium plays a crucial role in the stability of all polyphosphate compounds in cells, including those associated with DNA and RNA synthesis. Understanding magnesium's interaction with protein molecules is vital for comprehending its role in biological systems (Shekari et al., 2013).

Fertilizer Production : In agriculture, transferring phosphorus from human urine into a concentrated form for use as fertilizer is an area of research. Magnesium sources like magnesium oxide can be used in this process, highlighting magnesium's role in sustainable agriculture (Etter et al., 2011).

Catalysis : Magnesium substituted mesoporous aluminophosphate shows potential in catalysis, particularly in the transesterification of diethyl carbonate and dimethyl carbonate. This application demonstrates magnesium's role in chemical processes and material science (Wang et al., 2020).

Biomedical Applications : Research on magnesium and its alloys for biomedical applications has increased due to their biodegradability and biocompatibility, making them suitable for use as bio-absorbable biomaterials (Li et al., 2018).

Magnesium in Human Health : Magnesium is essential for human health, being involved in over 600 enzymatic reactions. Its role in energy metabolism, protein synthesis, and various clinical situations where its availability is disturbed has been studied extensively (de Baaij et al., 2015).

Chemical Defense Applications : Magnesium compounds, like magnesium oxide and hydroxide, have been explored for the degradation of nerve agents used in chemical warfare. This demonstrates magnesium's potential in defense-related chemical processes (Alvim et al., 2014).

Surface Bioactivity : Studies on the surface bioactivity of magnesium alloys, especially when coated with calcium phosphate, have shown promising results in biomedical applications like bone screws and plates (Xu et al., 2009).

Nanomaterial Synthesis : The production of amorphous magnesium phosphate nanospheres using microwave-assisted synthesis has been explored for tissue engineering applications due to their biocompatibility and biodegradability (Zhou et al., 2012).

Safety and Hazards

When handling Magnesium dimetaphosphate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

InChI |

InChI=1S/Mg.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJYKEDKMHDZBL-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872572 |

Source

|

| Record name | Magnesium dimetaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-12-1 |

Source

|

| Record name | Magnesium dimetaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium dimetaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dimetaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)

![[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B83509.png)

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)